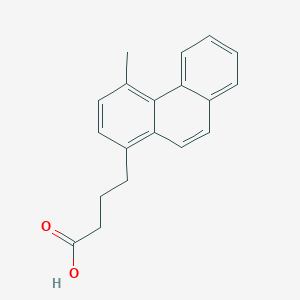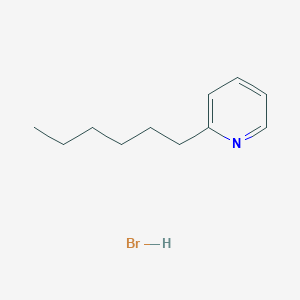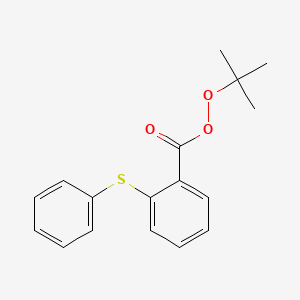
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate is an organic compound that belongs to the class of peroxides It is characterized by the presence of a tert-butyl group, a phenylsulfanyl group, and a benzene ring with a carboperoxoate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate typically involves the reaction of tert-butyl hydroperoxide with 2-(phenylsulfanyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboperoxoate group. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form tert-butyl 2-(phenylsulfanyl)benzene-1-carboxylate.
Substitution: The phenylsulfanyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent decomposition.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of tert-butyl 2-(phenylsulfanyl)benzene-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its peroxide group.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate involves the generation of reactive oxygen species (ROS) from the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The phenylsulfanyl group can also participate in redox reactions, further contributing to the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
Phenylsulfanylbenzene: A compound with a phenylsulfanyl group attached to a benzene ring.
tert-Butyl hydroperoxide: A peroxide compound with a tert-butyl group.
Uniqueness
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate is unique due to the presence of both a peroxide group and a phenylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Propiedades
Número CAS |
10568-16-8 |
|---|---|
Fórmula molecular |
C17H18O3S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
tert-butyl 2-phenylsulfanylbenzenecarboperoxoate |
InChI |
InChI=1S/C17H18O3S/c1-17(2,3)20-19-16(18)14-11-7-8-12-15(14)21-13-9-5-4-6-10-13/h4-12H,1-3H3 |
Clave InChI |
GVGNQKBFWYGXTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=O)C1=CC=CC=C1SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
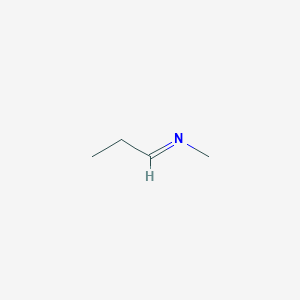
![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)
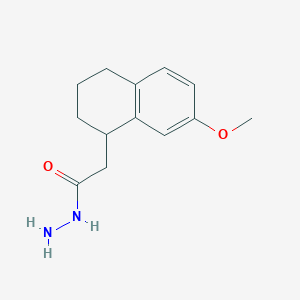
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)
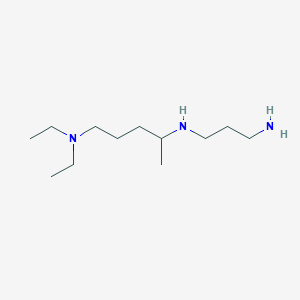
![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)

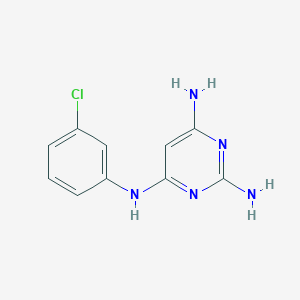
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
